molecular formula C9H13N3 B3365638 N'-amino-3,5-dimethylbenzene-1-carboximidamide CAS No. 1251453-28-7

N'-amino-3,5-dimethylbenzene-1-carboximidamide

Cat. No.: B3365638
CAS No.: 1251453-28-7
M. Wt: 163.22
InChI Key: YSLUDOIWFAPRPW-UHFFFAOYSA-N
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Description

N’-amino-3,5-dimethylbenzene-1-carboximidamide is a chemical compound with the molecular formula C9H14N3 It is also known by its IUPAC name, 3,5-dimethylbenzenecarbohydrazonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-3,5-dimethylbenzene-1-carboximidamide typically involves the reaction of 3,5-dimethylbenzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired carboximidamide by treatment with an appropriate amine source.

Industrial Production Methods

Industrial production of N’-amino-3,5-dimethylbenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-amino-3,5-dimethylbenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N’-amino-3,5-dimethylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-amino-3,5-dimethylbenzene-1-carboximidamide exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact mechanism involves binding to the active site of the target enzyme, altering its activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-amino-3,5-dimethylbenzene-1-carboxamide
  • N’-amino-3,5-dimethylbenzene-1-carboxylic acid
  • N’-amino-3,5-dimethylbenzene-1-carboxylate

Uniqueness

N’-amino-3,5-dimethylbenzene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-amino-3,5-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-3-7(2)5-8(4-6)9(10)12-11/h3-5H,11H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLUDOIWFAPRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NN)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C(=N/N)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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